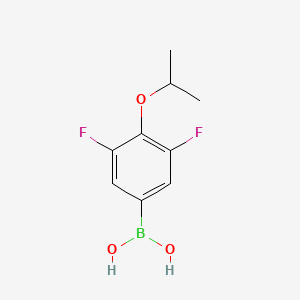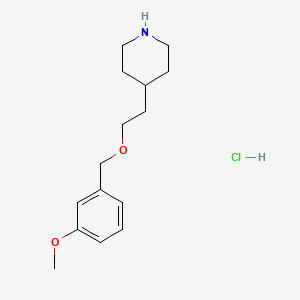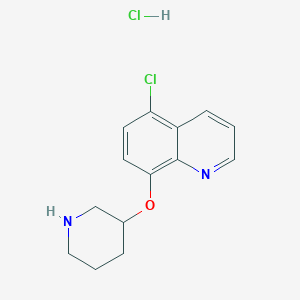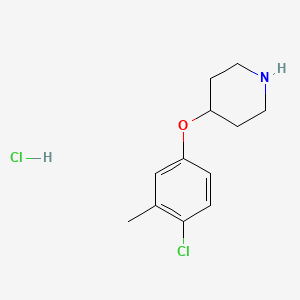
3,5-Difluoro-4-isopropoxyphenylboronic acid
描述
3,5-Difluoro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3,5-Difluoro-4-isopropoxyphenylboronic acid involves its use as a reagent in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura coupling reactions . By facilitating the formation of carbon–carbon bonds, this compound plays a crucial role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action could be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-isopropoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
3,5-Difluoro-4-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., DMF), and aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound. In oxidation reactions, the product could be a phenol derivative, while reduction reactions may yield a hydrocarbon .
科学研究应用
3,5-Difluoro-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
3-Fluorophenylboronic acid: A simpler derivative with only one fluorine substituent.
4-Isopropoxyphenylboronic acid: Lacks the fluorine substituents but has the isopropoxy group.
3,5-Difluorophenylboronic acid: Similar fluorine substitution pattern but lacks the isopropoxy group.
Uniqueness
3,5-Difluoro-4-isopropoxyphenylboronic acid is unique due to the combination of fluorine and isopropoxy substituents on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
(3,5-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBRMCUHPYPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)

![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)
![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)
![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)
![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)


![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
